Lobelanidine

描述

Lobelanidine is a piperidine alkaloid found in various species of the Lobelia plant, particularly Lobelia inflata . It is structurally related to lobeline, another well-known alkaloid from the same genus . This compound is known for its emetic properties and has been studied for its potential pharmacological applications .

准备方法

Synthetic Routes and Reaction Conditions: Lobelanidine can be synthesized through several routes. One common method involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . This reaction yields lobelanine, which can be further converted to this compound through specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the above-ground parts of Lobelia chinensis and Lobelia tupa . The extraction process includes solvent extraction followed by purification steps to isolate this compound in its pure form .

化学反应分析

Types of Reactions: Lobelanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

科学研究应用

Anticancer Activity

Research indicates that lobelanidine possesses significant anticancer properties. A study on Lobelia chinensis revealed that its chemical constituents, including this compound, exhibit various pharmacological effects such as anti-cancer activity. The study emphasizes the need for further exploration to identify specific active compounds responsible for these effects .

Case Study: Lobelia Chinensis

- Study Focus : Investigate the anticancer activity of this compound.

- Findings : Demonstrated potential in inhibiting cancer cell proliferation.

- : Further research is necessary to isolate and characterize active compounds.

Neurological Applications

This compound has been studied for its potential benefits in treating neurological disorders. Notably, lobeline (a related alkaloid) has shown protective effects on dopaminergic neurons, suggesting that this compound may have similar neuroprotective properties.

Case Study: Parkinson's Disease

- Study Focus : Evaluate the neuroprotective effects of lobeline.

- Methodology : In vivo studies using MPTP-induced models.

- Findings : Significant reduction in neurotoxin-induced damage in brain regions associated with motor function.

- Implications : Potential for developing treatments for Parkinson's disease and other neurodegenerative conditions .

Multidrug Resistance Reversal

This compound has been investigated as a potential agent to reverse multidrug resistance in cancer therapy. A study highlighted that lobeline could inhibit P-glycoprotein activity, which is a major mechanism of drug efflux in resistant tumor cells.

Case Study: P-Glycoprotein Inhibition

- Study Focus : Assess the ability of lobeline to reverse multidrug resistance.

- Methodology : Rhodamine 123 accumulation assay.

- Findings : Lobeline sensitized resistant tumor cells to doxorubicin at non-toxic concentrations.

- : this compound may serve as a promising candidate for developing new MDR reversal agents .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies have been conducted to assess its effects on various biological systems.

Case Study: Veterinary Toxicology

- Study Focus : Analyze the toxicokinetics of this compound.

- Findings : Documented adverse effects in certain dosages, necessitating careful consideration in therapeutic applications .

Summary Table of Applications

作用机制

Lobelanidine exerts its effects primarily through interaction with nicotinic acetylcholine receptors . It acts as an antagonist at these receptors, inhibiting nicotine-evoked dopamine release and binding . This mechanism is similar to that of lobeline, another piperidine alkaloid . The inhibition of dopamine release is believed to contribute to its potential anti-addictive properties .

相似化合物的比较

- Lobeline

- Lobelanine

- Norlobelanine

- Norlobeline

Lobelanidine’s unique structure and pharmacological properties make it a compound of significant interest in scientific research and industrial applications.

生物活性

Lobelanidine is a bioactive compound derived from various species of the Lobelia genus, known for its diverse pharmacological activities. As a member of the piperidine class of alkaloids, it exhibits significant biological activity, particularly as an antagonist at nicotinic acetylcholine receptors (nAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and related research findings.

This compound primarily functions as an antagonist for nicotinic acetylcholine receptors. Its inhibitory effects have been quantified with IC50 values indicating its potency against different receptor subtypes:

These interactions suggest that this compound can modulate neurotransmission and potentially influence various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies have shown that this compound can protect against neurodegenerative conditions by modulating cholinergic signaling pathways.

- Anti-inflammatory Activity : It has been reported to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth in certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Receptor Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | α7 nAChR | 2.8 | Antagonist |

| α3β2/α3β4 nAChR | 1.3 | Antagonist | |

| Lobeline | α4β2 nAChR | 0.5 | Partial agonist |

| Norlobeline | α7 nAChR | 1.0 | Agonist |

Study on Neuroprotective Effects

In a study by MedChemExpress, this compound was evaluated for its neuroprotective properties in animal models of neurodegeneration. The results indicated that treatment with this compound significantly improved cognitive function and reduced markers of oxidative stress in the brain .

Anti-inflammatory Research

Another investigation explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. In particular, studies involving HCT-116 colorectal cancer cells revealed a dose-dependent reduction in cell viability, suggesting a promising avenue for cancer therapy .

属性

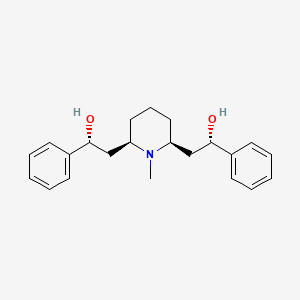

IUPAC Name |

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJQNXIWMMDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-72-7 | |

| Record name | Lobelanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。